molecular formula C7H6IN3O B14233391 (3-Azido-5-iodophenyl)methanol CAS No. 528893-97-2

(3-Azido-5-iodophenyl)methanol

Cat. No.: B14233391
CAS No.: 528893-97-2
M. Wt: 275.05 g/mol
InChI Key: OKOZDIAJNQOGKL-UHFFFAOYSA-N
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Description

(3-Azido-5-iodophenyl)methanol is an organic compound with the molecular formula C7H6IN3O It is characterized by the presence of an azido group (-N3) and an iodine atom attached to a benzene ring, along with a methanol group (-CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Azido-5-iodophenyl)methanol typically involves the following steps:

    Iodination: The starting material, phenol, undergoes iodination to introduce the iodine atom at the desired position on the benzene ring.

    Azidation: The iodinated intermediate is then subjected to azidation, where an azido group is introduced.

    Methanol Addition: Finally, the methanol group is added to the benzene ring through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include acetonitrile and methanol, and catalysts such as copper(I) iodide may be employed to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The azido group can be reduced to an amine group under appropriate conditions.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide are employed for substitution reactions.

Major Products:

    Oxidation: Formation of (3-Azido-5-iodophenyl)aldehyde or (3-Azido-5-iodobenzoic acid).

    Reduction: Formation of (3-Amino-5-iodophenyl)methanol.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Azido-5-iodophenyl)methanol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in click chemistry.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Azido-5-iodophenyl)methanol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These properties make the compound useful in various chemical and biological applications.

Comparison with Similar Compounds

  • (3-Azido-5-bromophenyl)methanol
  • (3-Azido-5-chlorophenyl)methanol
  • (3-Azido-5-fluorophenyl)methanol

Comparison:

  • Uniqueness: (3-Azido-5-iodophenyl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions.
  • Reactivity: The azido group in this compound is highly reactive, allowing for efficient participation in click chemistry and other synthetic transformations.

Properties

CAS No.

528893-97-2

Molecular Formula

C7H6IN3O

Molecular Weight

275.05 g/mol

IUPAC Name

(3-azido-5-iodophenyl)methanol

InChI

InChI=1S/C7H6IN3O/c8-6-1-5(4-12)2-7(3-6)10-11-9/h1-3,12H,4H2

InChI Key

OKOZDIAJNQOGKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N=[N+]=[N-])I)CO

Origin of Product

United States

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